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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of chlorophyll d-

producing cyanobacteria, with a primary focus on the model organism Acaryochloris marina.

The information presented is supported by experimental data from recent genomic studies,

offering insights into the unique adaptations and evolutionary history of these organisms.

Genomic Feature Comparison
The genomic architecture of Acaryochloris marina is notable for its large size and the presence

of multiple plasmids, which contribute to its metabolic versatility and adaptation to specific light

niches. Below is a summary of the genomic features of key A. marina strains.
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Feature
A. marina
MBIC11017

A. marina
MBIC10699

Acaryochloris sp.
(Moss Beach)

Total Genome Size

(Mb)
~8.3 ~7.6 ~7.1

Chromosome Size

(Mb)
6.5 6.4 5.7

Number of Plasmids 9 4 10

GC Content (%)
Not specified in

results

Not specified in

results
47.01 (Chromosome)

Total Open Reading

Frames (ORFs)

Not specified in

results

Not specified in

results
4589 (Chromosome)

Key Genomic

Features

Retains

phycobiliprotein (PBP)

genes, likely through

HGT.[1][2]

Lacks phycobiliprotein

(PBP) genes.[1][2]

Lacks phycobilisomes.

[3]

Experimental Protocols
The following sections detail the methodologies employed in the comparative genomic

analyses of Acaryochloris marina.

Genome Sequencing and Assembly
High-quality genome sequencing is the foundation of comparative genomics. For A. marina

strains, a combination of next-generation sequencing technologies is often employed to

achieve complete and accurate genome assemblies.

DNA Extraction: Genomic DNA is extracted from axenic cultures using standard protocols,

such as phenol-chloroform extraction or commercially available kits, ensuring high purity and

integrity.

Library Preparation and Sequencing: For long-read sequencing, platforms like PacBio

Sequel or Oxford Nanopore are utilized. These technologies generate long contiguous reads
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that are crucial for resolving repetitive regions and assembling large plasmids. For short-read

sequencing, Illumina platforms (e.g., MiSeq, HiSeq) are used to generate highly accurate

reads that are subsequently used for error correction of the long-read assembly.

Genome Assembly: A hierarchical genome-assembly process (HGAP) or similar hybrid

assembly approach is typically used. Long reads are first assembled into a draft genome.

Then, short reads are mapped to this draft assembly to correct sequencing errors and

improve the overall accuracy of the final genome sequence. Plasmids and the main

chromosome are identified and circularized based on overlapping ends in the assembly

graph.

Genome Annotation and Comparative Analysis
Gene Prediction and Annotation: Automated annotation pipelines such as the Prokaryotic

Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem

Technology) are used to identify protein-coding genes, rRNA, tRNA, and other genomic

features. Functional annotation is further refined by comparing predicted protein sequences

against databases like NCBI-nr, Swiss-Prot, and KEGG.

Identification of Orthologous Genes: To compare gene content across different strains,

orthologous gene clusters are identified using tools like OrthoFinder or BLAST-based all-

against-all sequence comparisons. This allows for the identification of the core genome

(genes present in all strains), the accessory genome (genes present in some but not all

strains), and unique genes.

Phylogenetic Analysis: A genome-wide phylogeny is reconstructed to understand the

evolutionary relationships between different strains. This is typically done by concatenating

the sequences of single-copy orthologous proteins. The concatenated alignment is then used

to build a maximum likelihood phylogenetic tree using software like RAxML or IQ-TREE, with

appropriate substitution models determined by programs like ModelFinder. Bootstrap

analysis is performed to assess the statistical support for the tree topology.[4]

Horizontal Gene Transfer (HGT) Analysis: The identification of genes acquired through HGT

is crucial for understanding the adaptation of A. marina. HGT events are inferred based on

several lines of evidence, including:
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Phylogenetic incongruence, where the phylogeny of a specific gene differs from the

species tree.

Unusual G+C content or codon usage patterns compared to the rest of the genome.

The presence of genes in a particular strain that are absent in closely related strains but

present in more distantly related organisms.

Visualizations
Horizontal Gene Transfer of Phycobiliprotein Genes in
Acaryochloris marina
The following diagram illustrates the proposed evolutionary history of the phycobiliprotein

(PBP) gene cluster in A. marina MBIC11017. It is hypothesized that an ancestral Acaryochloris

species lost the PBP genes, and subsequently, the MBIC11017 lineage reacquired them

through horizontal gene transfer from another cyanobacterium.

Ancestral Cyanobacterium Ancestral Acaryochloris

Donor Cyanobacterium

Possesses Phycobiliprotein (PBP) Genes Loss of PBP GenesEvolution

A. marina MBIC10699
(PBP-less)

Diversification

A. marina MBIC11017
(PBP-containing)

Other Cyanobacterium
(PBP-containing)

Horizontal Gene Transfer (HGT)
of PBP Genes

Click to download full resolution via product page

Caption: Proposed horizontal gene transfer of phycobiliprotein genes in A. marina.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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